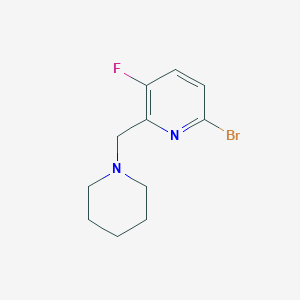
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Halogen-rich Intermediates
- The compound is valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines, useful in medicinal chemistry research. A study by Wu et al. (2022) describes the synthesis of unique halopyridines, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, through halogen dance reactions.
Radiosynthesis Applications
- In radiosynthesis, the compound plays a role in creating radiolabeled compounds. For instance, Pauton et al. (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines using a palladium-catalyzed reaction with 2-bromo-5-[18F]fluoropyridine and various amines, demonstrating its utility in developing radiotracers.
Antimicrobial Compound Synthesis
- A series of novel derivatives synthesized by Babu et al. (2015) included compounds with structural similarities to 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine, showing potential antimicrobial activity.
Antibacterial Agent Synthesis
- Huang et al. (2010) developed 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks for new fluoroquinolones with antibacterial activity, demonstrating the relevance of similar compounds in antibiotic synthesis.
Synthesis of PET Radiotracers
- The compound's structure is related to that of radiolabeled compounds like those synthesized by Katoch-Rouse & Horti (2003), which are useful in PET imaging to study cannabinoid receptors.
Synthesis of Neuroleptic Agents
- In the field of neuroleptics, similar compounds have been synthesized for use in metabolic studies, as demonstrated by Nakatsuka et al. (1981).
Synthesis of Novel Antimicrobial Agents
- Novel derivatives, including those with a structure similar to 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine, have shown efficacy as antimicrobials against various pathogens, as researched by Priya et al. (2005).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-3-fluoro-2-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-11-5-4-9(13)10(14-11)8-15-6-2-1-3-7-15/h4-5H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVONROQCLISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



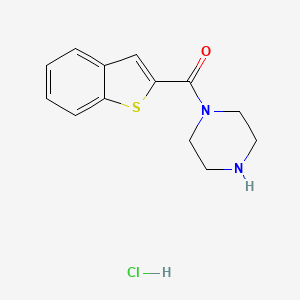
![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)
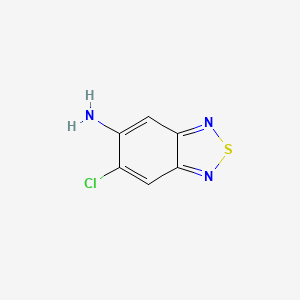
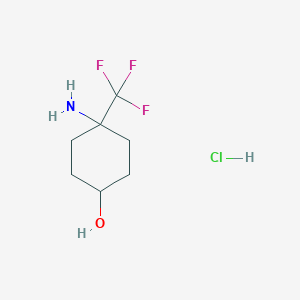
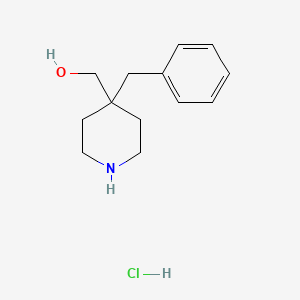
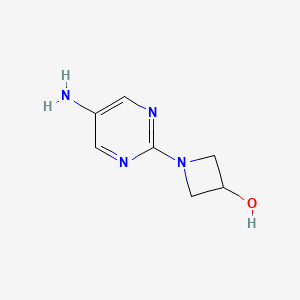
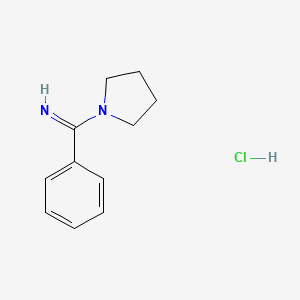
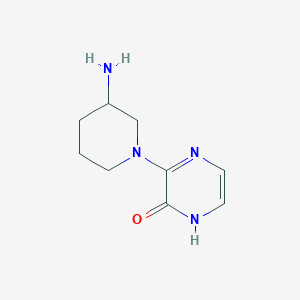
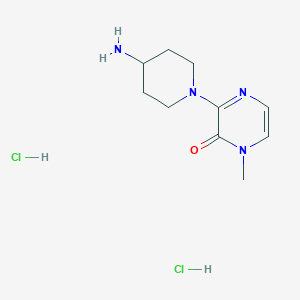
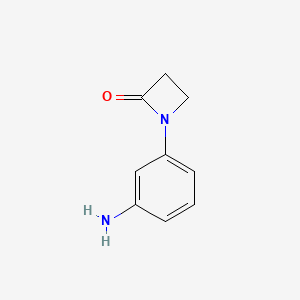
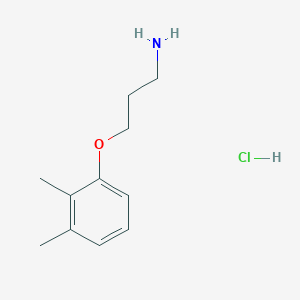
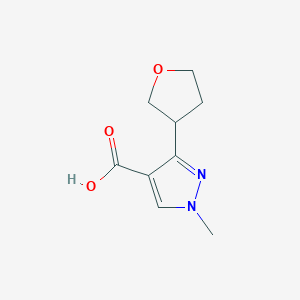
amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)